N-Fmoc-N-methyl-4-methyl-L-phenylalanine
Overview
Description
N-Fmoc-N-methyl-4-methyl-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-4-methyl-L-phenylalanine typically involves the protection of the amino group of 4-methyl-L-phenylalanine with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The methylation of the amino group is then carried out using methyl iodide or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-4-methyl-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments using reagents like HBTU or DIC.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are used in various biochemical and pharmaceutical applications .
Scientific Research Applications
N-Fmoc-N-methyl-4-methyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-4-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-methyl-L-phenylalanine: Similar in structure but lacks the N-methyl group.
Fmoc-N-methyl-L-phenylalanine: Similar but without the 4-methyl substitution on the phenyl ring.
Uniqueness
N-Fmoc-N-methyl-4-methyl-L-phenylalanine is unique due to the presence of both the N-methyl and 4-methyl groups, which can influence its reactivity and interactions in peptide synthesis. This dual substitution can provide distinct steric and electronic effects, making it valuable for designing specific peptide sequences and structures .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRVZCXEQFQKQ-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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